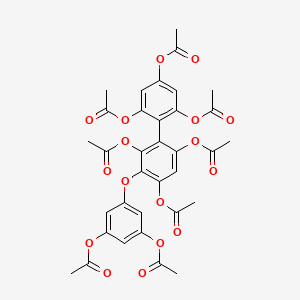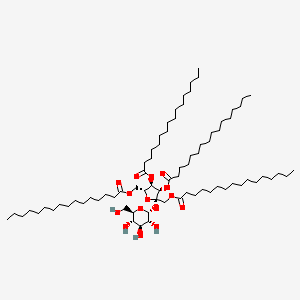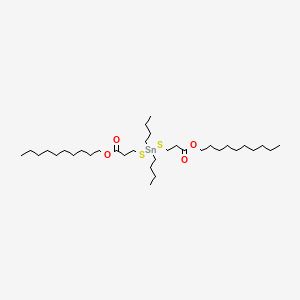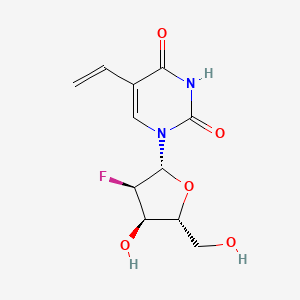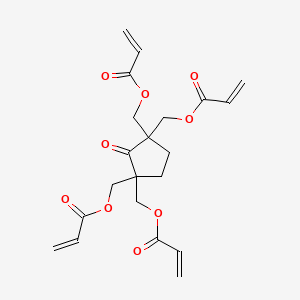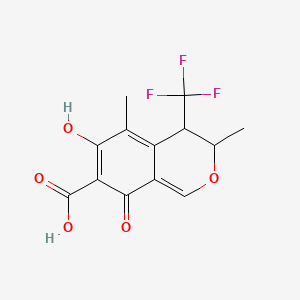
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system. The presence of various functional groups, including hydroxyl, carboxylic acid, and trifluoromethyl, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Citrinin: 4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid.
Coumarins: Benzopyran-2-ones with various substituents.
Uniqueness
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-3,5-dimethyl-8-hydroxy-6-oxo-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
142689-11-0 |
|---|---|
Fórmula molecular |
C13H11F3O5 |
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
6-hydroxy-3,5-dimethyl-8-oxo-4-(trifluoromethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H11F3O5/c1-4-7-6(11(18)8(10(4)17)12(19)20)3-21-5(2)9(7)13(14,15)16/h3,5,9,17H,1-2H3,(H,19,20) |
Clave InChI |
XLZJIFUGTLSUDG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(C(=C(C(=O)C2=CO1)C(=O)O)O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


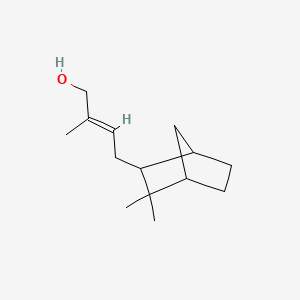
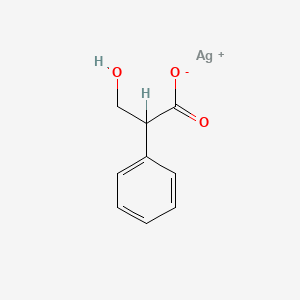
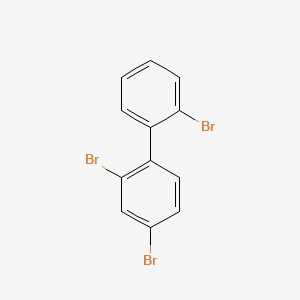
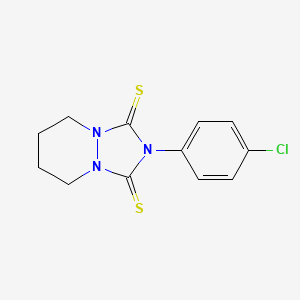
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
